molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1

[2-(Tert-butylamino)ethyl]dimethylamine

Cat. No. B3117740
Key on ui cas rn: 22687-02-1
M. Wt: 144.26 g/mol
InChI Key: XGPPSKSOIFNAMM-UHFFFAOYSA-N
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Patent
US08871304B2

Procedure details

Into a 50 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel were placed 16 g (0.22 mol) of t-butylamine, 5.0 g (35 mmol) of 2-(dimethylamino)ethyl chloride hydrochloride and 1 ml of water. And then, the mixture was reacted at 70° C. for 10 hours. After the completion of the reaction, the reaction solution was subjected to extraction with 25 ml of hexane twice, and the hexane layer was concentrated under reduced pressure. The resultant concentrate was distilled under reduced pressure (60° C., 2.4 kPa), to provide 3.0 g of 1-(t-butylamino)-2-dimethylaminoethane. (Isolation yield: 60%)
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10]Cl>O>[C:1]([NH:5][CH2:10][CH2:9][N:8]([CH3:12])[CH3:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL-volume flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
And then, the mixture was reacted at 70° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was subjected to extraction with 25 ml of hexane twice
CONCENTRATION
Type
CONCENTRATION
Details
the hexane layer was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (60° C., 2.4 kPa)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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